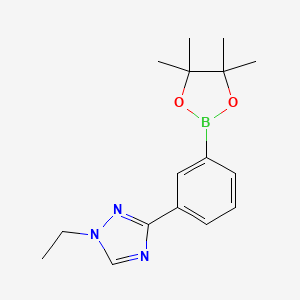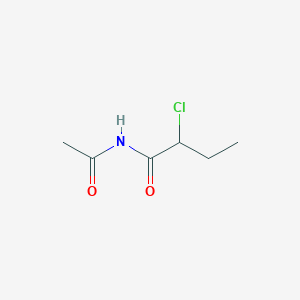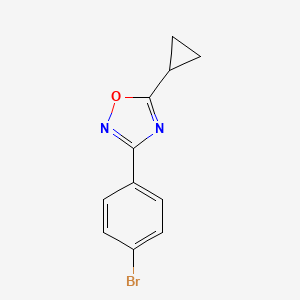![molecular formula C8H4BrF3N2O2 B13891862 6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)
6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that contains bromine, trifluoromethyl, and oxazinone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as cyclization reactions.
Introduction of Bromine and Trifluoromethyl Groups: Bromination and trifluoromethylation are carried out using reagents like bromine and trifluoromethyl iodide under specific conditions to introduce these functional groups into the pyridine ring.
Oxazinone Formation: The final step involves the formation of the oxazinone ring, which can be achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Applications De Recherche Scientifique
6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: It can be used in the development of agrochemicals for crop protection and pest control.
Materials Science: The compound can be used in the synthesis of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. The oxazinone ring can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-trifluoromethylpyridine: This compound shares the bromine and trifluoromethyl groups but lacks the oxazinone ring.
6-Bromo-3-fluoro-pyridine-2-carbonitrile: This compound has a similar pyridine ring structure but with different substituents.
Uniqueness
6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of the oxazinone ring, which imparts distinct chemical and biological properties. The combination of bromine, trifluoromethyl, and oxazinone groups makes this compound versatile for various applications.
Propriétés
Formule moléculaire |
C8H4BrF3N2O2 |
|---|---|
Poids moléculaire |
297.03 g/mol |
Nom IUPAC |
6-bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H4BrF3N2O2/c9-4-2-1-3-7(14-4)16-5(6(15)13-3)8(10,11)12/h1-2,5H,(H,13,15) |
Clé InChI |
UIKVDDQKMVMPDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=O)C(O2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


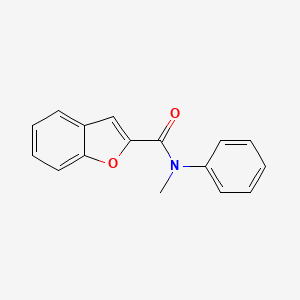
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)

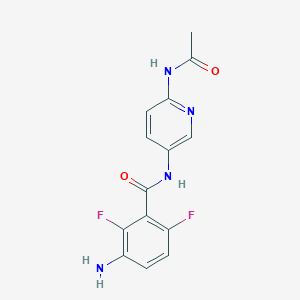
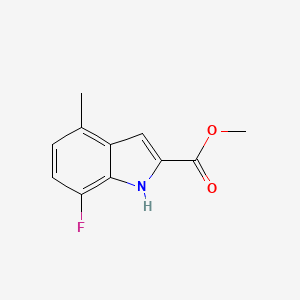
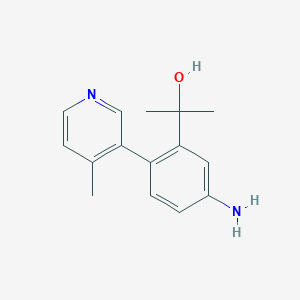
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
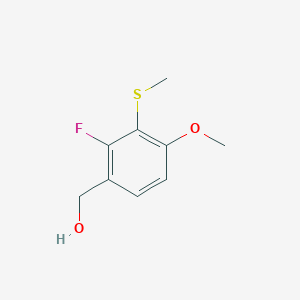
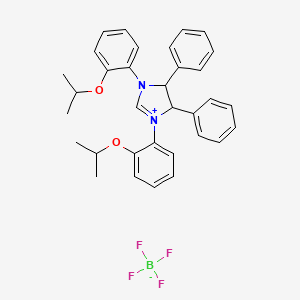
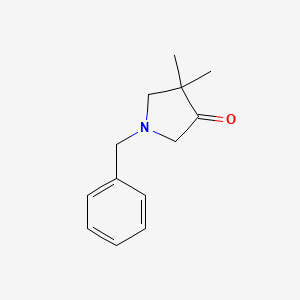
![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
